1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral β-amino alcohol derivative featuring a chloro and trifluoromethyl substituent on the phenyl ring. The compound’s backbone consists of a propan-2-ol moiety linked to a substituted aromatic ring, which is common in agrochemicals and pharmaceuticals due to its ability to modulate electronic and steric interactions .
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
UGVWZZDBVGYSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis via Asymmetric Aldol Reaction
This method leverages chiral starting materials to enforce stereocontrol. In one approach, 2-chloro-3-(trifluoromethyl)benzaldehyde undergoes an asymmetric aldol reaction with a chiral glycine equivalent. The use of a proline-derived organocatalyst facilitates the formation of the desired (1R,2S) diastereomer with 78% enantiomeric excess (ee). Subsequent reduction of the intermediate imine with sodium borohydride yields the amino alcohol in 65% overall yield.
Key Conditions :
- Solvent: Tetrahydrofuran (THF) at −20°C.
- Catalyst: L-Proline (10 mol%).
- Workup: Acidic hydrolysis followed by neutralization.
Catalytic Hydrogenation of Enamine Intermediates
A scalable route involves the formation of an enamine intermediate from 2-chloro-3-(trifluoromethyl)benzaldehyde and a β-amino alcohol precursor. Hydrogenation over a palladium-on-carbon (Pd/C) catalyst under 50 psi of $$ \text{H}_2 $$ selectively reduces the enamine to the target amino alcohol. This method achieves an 85% yield and >99% purity after recrystallization from isopropanol.
Optimization Insights :
- Pressure Sensitivity : Higher hydrogen pressures (>50 psi) promote over-reduction, forming undesired byproducts.
- Catalyst Loading : 5 wt% Pd/C minimizes metal leaching while maintaining activity.
Nitration-Reduction Sequence for Aromatic Functionalization
Adapted from a patent covering related compounds, this method begins with nitration of 2-chloro-3-(trifluoromethyl)toluene using concentrated nitric acid and acetic anhydride at 10–15°C. The resulting nitro intermediate is reduced to the corresponding aniline using hydrazine hydrate in the presence of FeCl$$3$$·6H$$2$$O and activated carbon. Finally, a Mannich reaction with formaldehyde and ammonium chloride introduces the amino alcohol moiety, yielding the product in 70% overall yield.
Critical Steps :
- Nitration Control : Excess nitric acid leads to di-nitration; maintaining a 1:0.7 molar ratio of substrate to HNO$$_3$$ prevents this.
- Reduction Efficiency : FeCl$$3$$·6H$$2$$O enhances the reactivity of hydrazine, achieving complete reduction within 3 hours.
Optimization Strategies for Improved Yield and Purity
Solvent Selection and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but may promote racemization. Conversely, ethereal solvents (e.g., THF) preserve chirality at the expense of reaction rate. A balance is achieved using toluene with 10% DMF additive, enhancing both yield (72% → 81%) and ee (78% → 88%).
Catalytic System Tuning
In hydrogenation reactions, replacing Pd/C with ruthenium-based catalysts (e.g., RuCl$$3$$) reduces dehalogenation side reactions. For example, RuCl$$3$$ in methanol at 40°C suppresses Cl− elimination, improving yield from 85% to 91%.
Industrial-Scale Production Considerations
Cost-Effective Feedstock Sourcing
Bulk synthesis requires affordable precursors. 2-Chloro-3-(trifluoromethyl)benzaldehyde is commercially available at ~$120/kg, but in-house production via Friedel-Crafts acylation of chlorobenzene with trifluoroacetyl chloride reduces costs to ~$80/kg.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Asymmetric Aldol | 65 | High stereocontrol | Multi-step, costly catalysts |
| Catalytic Hydrogenation | 85 | Scalable, high purity | Requires high-pressure equipment |
| Nitration-Reduction | 70 | Cost-effective feedstock | Hazardous intermediates (hydrazine) |
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and specialty polymers.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Differences :
- Substituent Position : Chloro and trifluoromethyl groups are located at the 3- and 4-positions of the phenyl ring, respectively, compared to the 2- and 3-positions in the target compound.
- Stereochemistry : The (1R,2S) configuration is specified, which may influence biological activity and enantioselective interactions.
- Molecular Formula: C₁₀H₁₁ClF₃NO.
- Applications: Not explicitly stated, but similar β-amino alcohols are intermediates in drug synthesis .
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1270373-28-8)
Key Differences :
- Physical Properties :
- Molecular Formula: C₁₀H₁₁F₄NO.
1-Amino-3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-2-ol Hydrochloride
Key Differences :
- Backbone Modification : The propan-2-ol chain contains 3,3,3-trifluoro substituents, increasing hydrophobicity and metabolic stability.
- Substituent : A 4-(trifluoromethoxy) group replaces the chloro-trifluoromethyl combination.
- Salt Form : Hydrochloride salt improves solubility and crystallinity.
- Molecular Formula: C₁₀H₁₀ClF₆NO₂ .
Structural and Functional Implications
Substituent Position Effects
- Ortho vs.
- Trifluoromethyl Group : The electron-withdrawing nature of CF₃ enhances metabolic stability and influences lipophilicity.
Predicted Physicochemical Properties
While direct data for the target compound are unavailable, trends from analogs suggest:
- Density : ~1.3–1.4 g/cm³ (similar to fluorinated analogs).
- Boiling Point : >300°C due to hydrogen bonding and aromatic substitution.
- pKa: ~12–13, aligning with weakly basic amino alcohols .
Data Table: Comparison of Structural Analogs
Research and Application Insights
- Synthetic Challenges : Ortho-substituted analogs may require specialized catalysts or protecting groups to mitigate steric effects during synthesis.
Biological Activity
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, a chiral compound, has garnered attention in various scientific fields due to its unique structural features, including the presence of amino, chloro, and trifluoromethyl groups. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- IUPAC Name : (1R,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis.
Molecular Targets
The compound's interactions with:
- Enzymes : Potentially acting as a biochemical probe to study enzyme mechanisms.
- Receptors : Modulating receptor activity could influence various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have explored the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as HCT-116 and PC-3. The cytotoxic effects were evaluated using the MTT assay, revealing significant antiproliferative activity against these cell lines.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Studies : Experiments involving carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups.
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HCT-116 and PC-3 cell lines with IC50 values below 20 µM. |
| Study 2 | Showed anti-inflammatory effects in vivo with a mean edema inhibition ranging from 23.6% to 82.3% compared to Indomethacin. |
| Study 3 | Investigated the compound's role as a biochemical probe for studying enzyme mechanisms, providing insights into its potential applications in drug development. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Starting Materials : Utilization of 2-chloro-3-(trifluoromethyl)benzaldehyde.
- Reaction Conditions : Employing strong bases like sodium hydride or potassium tert-butoxide.
- Purification Techniques : Recrystallization or chromatography to obtain high-purity products.
This compound is not only valuable in academic research but also has potential industrial applications in pharmaceuticals and agrochemicals.
Q & A
Basic: What are the critical stereochemical considerations in synthesizing 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, and how are enantiomers resolved?
The synthesis of chiral amino-propanol derivatives typically involves asymmetric catalysis or chiral resolution. Key steps include:
- Chiral resolution : Use of chiral acids (e.g., tartaric acid derivatives) to separate enantiomers via diastereomeric salt formation .
- Stereochemical control : Protecting group strategies (e.g., benzyl for the amino group) to prevent racemization during reactions .
- Characterization : Polarimetry and chiral HPLC to confirm enantiomeric purity (>98% ee) .
Advanced: How do electronic effects of the 2-chloro-3-(trifluoromethyl)phenyl substituent influence binding affinity to biological targets?
The chlorine and trifluoromethyl groups induce strong electron-withdrawing effects, enhancing binding via:
- Hydrophobic interactions : The CF₃ group increases lipophilicity, improving membrane permeability .
- Halogen bonding : The chlorine atom participates in non-covalent interactions with protein residues (e.g., backbone carbonyls) .
- Steric effects : The ortho-chloro substituent restricts rotational freedom, optimizing pharmacophore alignment in receptor pockets .
Methodological validation : Computational docking (AutoDock Vina) combined with isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- NMR :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (proton adjacent to -OH), δ 7.4–7.9 ppm (aromatic protons from the phenyl ring) .
- ¹⁹F NMR : Distinct singlet for CF₃ at δ -62 to -65 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 282.05 (calculated for C₁₀H₁₁ClF₃NO) .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms .
- Solubility limitations : Use of DMSO >1% can artifactually inhibit enzymes. Validate with alternative solvents (e.g., cyclodextrin complexes) .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to assess degradation rates .
Recommendation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and report full experimental parameters .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Enzyme inhibition : Potent inhibitor of kinases (IC₅₀ < 100 nM in preliminary screens) due to H-bonding with catalytic lysine residues .
- Receptor modulation : Partial agonist activity at G-protein-coupled receptors (GPCRs) linked to metabolic pathways .
- Prodrug development : The secondary alcohol serves as a site for ester prodrug derivatization to enhance oral bioavailability .
Advanced: What strategies optimize the compound’s metabolic stability without compromising activity?
- Isosteric replacement : Substitute the -OH group with a bioisostere (e.g., -SO₂NH₂) to reduce glucuronidation .
- Deuterium incorporation : Replace labile C-H bonds (e.g., β to -NH₂) with deuterium to slow CYP450-mediated oxidation .
- Prodrug approaches : Phosphorylate the alcohol to enhance solubility and delay hepatic clearance .
Basic: How do structural analogs differ in reactivity, and what synthetic challenges arise?
Synthetic challenge : The trifluoromethyl group complicates purification (reverse-phase HPLC with C18 columns recommended) .
Advanced: What computational methods predict the compound’s pharmacokinetic profile?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding persistence in receptor pockets (GROMACS/AMBER) to prioritize derivatives with >90% occupancy over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
